molecular formula C14H15ClN2OS B2408726 2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide CAS No. 728908-01-8

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide

Cat. No. B2408726
M. Wt: 294.8
InChI Key: OHPFFMUNSCOOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide, also known as 2-chloro-N-ethyl-4-phenylthiazol-2-ylpropionamide or CETP, is a compound of interest due to its potential use in various scientific research applications. CETP is a synthetic compound with a molecular weight of about 310.4 g/mol, and a melting point of about 177-178°C. CETP is a white crystalline solid that is soluble in water and other polar solvents.

Scientific Research Applications

Synthesis of New Thiazole Derivatives

Researchers synthesized various 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives, exploring their antimicrobial activities. Some derivatives demonstrated significant antibacterial activity, and others showed potent anticandidal effects against strains like C. parapsilosis and C. glabrata. The study also explored the cytotoxic activities of these compounds against different human leukemia and mouse embryonic fibroblast cells, identifying specific compounds with high cytotoxicity against select cell lines. This research reveals the potential of such compounds in developing new antimicrobial agents and in cancer research (Dawbaa, 2021).

Antibacterial and Antifungal Agents

Various derivatives incorporating the thiazole moiety have been synthesized, with a focus on their antimicrobial and antifungal activities. Certain compounds from these series showed excellent antibacterial and anti-fungal activities, highlighting their potential in developing new therapeutics in this area (Zala, 2015).

Urease Inhibition and Low Cytotoxicity

A novel series of bi-heterocyclic propanamides were synthesized and tested for their urease inhibitory potential. The entire series exhibited promising activity against the urease enzyme, with all compounds found to be less cytotoxic agents. This study not only contributes to our understanding of urease inhibitors but also highlights the therapeutic potential of these compounds with minimal cytotoxicity (Abbasi, 2020).

properties

IUPAC Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c1-3-10-4-6-11(7-5-10)12-8-19-14(16-12)17-13(18)9(2)15/h4-9H,3H2,1-2H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHPFFMUNSCOOPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]propanamide

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